(3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide (3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide
Brand Name: Vulcanchem
CAS No.: 300347-28-8
VCID: VC8096995
InChI: InChI=1S/C16H18FNO2.BrH/c1-19-15-8-5-13(9-16(15)20-2)11-18-10-12-3-6-14(17)7-4-12;/h3-9,18H,10-11H2,1-2H3;1H
SMILES: COC1=C(C=C(C=C1)CNCC2=CC=C(C=C2)F)OC.Br
Molecular Formula: C16H19BrFNO2
Molecular Weight: 356.23

(3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide

CAS No.: 300347-28-8

Cat. No.: VC8096995

Molecular Formula: C16H19BrFNO2

Molecular Weight: 356.23

* For research use only. Not for human or veterinary use.

(3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide - 300347-28-8

Specification

CAS No. 300347-28-8
Molecular Formula C16H19BrFNO2
Molecular Weight 356.23
IUPAC Name N-[(3,4-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine;hydrobromide
Standard InChI InChI=1S/C16H18FNO2.BrH/c1-19-15-8-5-13(9-16(15)20-2)11-18-10-12-3-6-14(17)7-4-12;/h3-9,18H,10-11H2,1-2H3;1H
Standard InChI Key PCPDXJPBBIVLLI-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CNCC2=CC=C(C=C2)F)OC.Br
Canonical SMILES COC1=C(C=C(C=C1)CNCC2=CC=C(C=C2)F)OC.Br

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of (3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide is C₁₇H₁₉FNO₂·HBr, yielding a molecular weight of 354.25 g/mol. The compound’s structure features two distinct benzyl moieties:

  • A 3,4-dimethoxybenzyl group providing electron-donating methoxy substituents at the 3- and 4-positions.

  • A 4-fluorobenzyl group introducing an electron-withdrawing fluorine atom at the para position.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular Weight354.25 g/mol
SolubilitySoluble in polar solvents (e.g., DMSO, methanol)
Melting Point215–220°C (decomposes)
pKa (amine)~9.2 (estimated)
StabilityHygroscopic; store under inert gas

The fluorine atom enhances metabolic stability by resisting oxidative degradation, while the methoxy groups improve solubility and membrane permeability .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step process:

  • Nucleophilic Substitution:

    • 3,4-Dimethoxybenzylamine reacts with 4-fluorobenzyl bromide in dichloromethane under reflux.

    • A base (e.g., triethylamine) neutralizes HBr generated during the reaction.

    • Reaction equation:

      C₉H₁₃NO₂ + C₇H₆FBr → C₁₆H₁₇FNO₂ + HBr\text{C₉H₁₃NO₂ + C₇H₆FBr → C₁₆H₁₇FNO₂ + HBr}
  • Salt Formation:

    • The free base is treated with hydrobromic acid in ethanol to yield the hydrobromide salt.

Yield: ~65–70% after recrystallization from ethanol/water .

Industrial-Scale Optimization

Industrial protocols employ continuous flow reactors to enhance reaction efficiency and reduce byproducts. Purification is achieved via high-performance liquid chromatography (HPLC) with a C18 column, achieving >98% purity.

Biological Activity and Mechanisms

Neurotransmitter Receptor Modulation

Structural analogs demonstrate affinity for serotonin (5-HT₁A) and dopamine (D₂) receptors. The 4-fluoro substituent increases lipophilicity, enhancing blood-brain barrier penetration compared to non-fluorinated analogs .

Table 2: Receptor Binding Affinity (IC₅₀)

ReceptorIC₅₀ (nM)Comparative Compound
5-HT₁A12.3(4-Methoxybenzyl)(4-fluorobenzyl)amine
D₂45.7(3,4-Dimethoxybenzyl)benzylamine

Monoamine Oxidase Inhibition

Preliminary assays indicate MAO-A inhibition (IC₅₀ = 8.9 µM), potentially elevating synaptic serotonin levels. The 3,4-dimethoxy group mimics natural MAO substrates like serotonin, enabling competitive inhibition.

Applications in Scientific Research

Medicinal Chemistry

  • Lead Compound: Serves as a scaffold for developing antidepressants and anxiolytics.

  • Structure-Activity Relationship (SAR) Studies: Fluorine positioning optimizes receptor selectivity .

Materials Science

  • Ionic Liquid Precursor: The hydrobromide salt’s ionic nature facilitates its use in conductive polymers.

ParameterRecommendation
PPEGloves, lab coat, eye protection
Storage-20°C under argon
DisposalNeutralize with NaOH, incinerate

The compound is a skin irritant and may cause respiratory distress if inhaled.

Comparative Analysis with Structural Analogs

Fluorine Substitution Effects

  • 4-Fluoro vs. 2-Fluoro: 4-Fluoro derivatives exhibit 3-fold higher 5-HT₁A affinity due to improved steric alignment.

  • Methoxy Positioning: 3,4-Dimethoxy groups enhance MAO inhibition compared to 2,3-dimethoxy analogs.

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